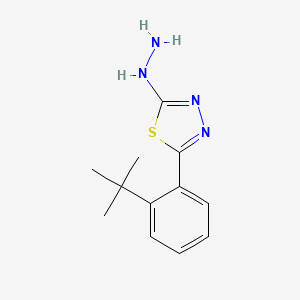
2-(2-tert-Butylphenyl)-5-hydrazinyl-1,3,4-thiadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-tert-butyl-phenyl)-5-hydrazino-[1,3,4]thiadiazole is a heterocyclic compound that belongs to the class of 1,3,4-thiadiazoles. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in various fields such as medicine, agriculture, and materials science. The presence of the hydrazino group in this compound adds to its reactivity and potential for forming various derivatives.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-tert-butyl-phenyl)-5-hydrazino-[1,3,4]thiadiazole typically involves the reaction of 2-(2-tert-butyl-phenyl)-1,3,4-thiadiazole with hydrazine hydrate. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to a temperature of around 80-100°C for several hours until the reaction is complete. The product is then isolated by filtration and purified by recrystallization from a suitable solvent .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and employing continuous flow reactors to enhance the efficiency and yield of the product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-tert-butyl-phenyl)-5-hydrazino-[1,3,4]thiadiazole can undergo various types of chemical reactions, including:
Oxidation: The hydrazino group can be oxidized to form the corresponding azo compound.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The hydrazino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under mild conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using various electrophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: The major product is the corresponding azo compound.
Reduction: The major product is the corresponding amine.
Substitution: The major products are various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an antimicrobial and anticancer agent.
Industry: The compound can be used in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of 2-(2-tert-butyl-phenyl)-5-hydrazino-[1,3,4]thiadiazole is not fully understood. it is believed to exert its effects by interacting with various molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or disrupt the function of cellular membranes. The hydrazino group is thought to play a key role in these interactions by forming covalent bonds with target molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3,4-Thiadiazole: A basic scaffold that forms the core structure of 2-(2-tert-butyl-phenyl)-5-hydrazino-[1,3,4]thiadiazole.
2-Amino-5-tert-butyl-1,3,4-thiadiazole: A similar compound with an amino group instead of a hydrazino group.
1,2,4-Thiadiazole: Another isomeric form of thiadiazole with different biological activities.
Uniqueness
2-(2-tert-butyl-phenyl)-5-hydrazino-[1,3,4]thiadiazole is unique due to the presence of the hydrazino group, which imparts distinct reactivity and potential for forming various derivatives. This makes it a valuable compound for the development of new drugs and materials with unique properties.
Propriétés
Numéro CAS |
65871-73-0 |
|---|---|
Formule moléculaire |
C12H16N4S |
Poids moléculaire |
248.35 g/mol |
Nom IUPAC |
[5-(2-tert-butylphenyl)-1,3,4-thiadiazol-2-yl]hydrazine |
InChI |
InChI=1S/C12H16N4S/c1-12(2,3)9-7-5-4-6-8(9)10-15-16-11(14-13)17-10/h4-7H,13H2,1-3H3,(H,14,16) |
Clé InChI |
LBLHDZZAKNWHAL-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC=CC=C1C2=NN=C(S2)NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Phenoxy-1-(2-phenyl-5H-[1,3]oxazolo[4,5-b]phenoxazin-5-yl)ethan-1-one](/img/structure/B14480270.png)
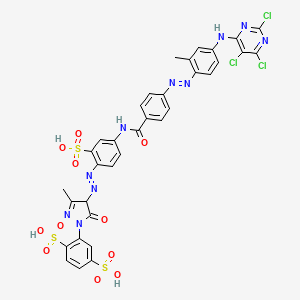
![9,9'-Spirobi[9H-fluorene]-2,2'-dicarbonitrile](/img/structure/B14480284.png)
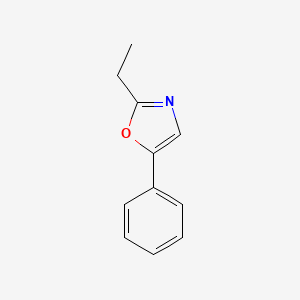


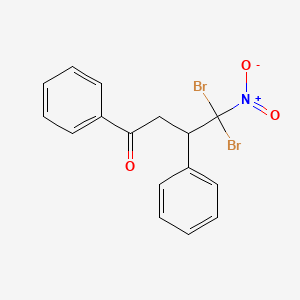
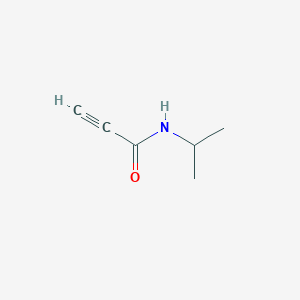
![1-[5-(Chloromethyl)-2-hydroxy-3-nitrophenyl]ethan-1-one](/img/structure/B14480342.png)
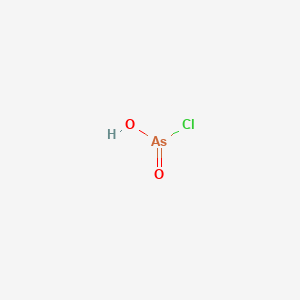


phosphane](/img/structure/B14480369.png)
